1-(2-prop-2-enoxyethoxy)butane
Description
1-(2-Prop-2-enoxyethoxy)butane is an ether derivative characterized by a butyl chain linked to an ethoxy group substituted with a prop-2-enoxy (allyl ether) moiety. Its IUPAC name reflects the presence of an unsaturated allyl group (CH₂=CHCH₂-O-) within the ethoxy side chain. This compound is structurally distinct due to the reactivity imparted by the allyl group, which differentiates it from saturated ether analogs.
Molecular Formula: C₉H₁₆O₂
Molecular Weight: 156.22 g/mol
Structure: CH₃CH₂CH₂CH₂-O-CH₂CH₂-O-CH₂CH=CH₂
Properties
CAS No. |
18854-51-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(2-prop-2-enoxyethoxy)butane |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-11-9-8-10-6-4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
RVZOYGPNLXRIEQ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCC=C |
Canonical SMILES |
CCCCOCCOCC=C |
Other CAS No. |
18854-51-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-prop-2-enoxyethoxy)butane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, the allyloxyethanol would react with butyl bromide under basic conditions to form the desired ether.
Industrial Production Methods
Industrial production of ethers like this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-prop-2-enoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Alcohols and alkenes.
Scientific Research Applications
1-(2-prop-2-enoxyethoxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce allyloxy and ethoxy groups into molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ether linkage, which can be cleaved under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-prop-2-enoxyethoxy)butane involves its ability to undergo cleavage of the ether bond under specific conditions. This cleavage can release reactive intermediates that interact with molecular targets such as enzymes or receptors. The pathways involved depend on the specific reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Structural Analogs and Properties
The table below compares 1-(2-prop-2-enoxyethoxy)butane with structurally related ethers:
Key Observations :
- Unsaturation: The allyl group in this compound enhances reactivity compared to saturated analogs like 1-(2-propoxyethoxy)butane.
- Molecular Weight : Lower molecular weight than 1-(1-Butoxyethoxy)butane due to fewer carbons and unsaturation.
- Polarity: Glycol ethers (e.g., 1-Butoxy-2-propanol) exhibit higher polarity due to hydroxyl groups, unlike non-functionalized ethers.
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